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Introduction
The ex vivo organ culture of human eyelash follicles is a powerful tool for studying the biology

of eyelash growth, pigmentation, and the effects of pharmacological agents. This model

maintains the three-dimensional structure of the follicle and the complex interactions between

its different cell types, offering a physiologically relevant system for research and preclinical

studies. These application notes provide detailed protocols for the isolation, culture, and

analysis of human eyelash follicles ex vivo.

Experimental Protocols
Protocol 1: Isolation of Human Eyelash Follicles
This protocol details the microdissection of individual eyelash follicles from human eyelid

tissue.

Materials:

Fresh human eyelid tissue obtained from surgical procedures (e.g., blepharoplasty)

Williams E medium, supplemented (see Table 2 for composition)

Stereomicroscope
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Sterile Petri dishes

Fine-tipped sterile forceps (e.g., Dumont #5)

Sterile micro-scissors or scalpel blades (No. 11)

Sterile disposable transfer pipettes

70% ethanol for surface sterilization

Procedure:

Tissue Preparation:

Immediately place the fresh eyelid tissue in a sterile Petri dish containing ice-cold

supplemented Williams E medium.

Under a stereomicroscope, carefully remove excess fatty and connective tissue from the

dermis to expose the eyelash follicle bulbs.

Follicle Microdissection:

Identify individual anagen (growing phase) eyelash follicles. These are characterized by a

larger, pigmented bulb.

Using fine-tipped forceps to gently hold the surrounding tissue, use micro-scissors or a

scalpel blade to carefully cut the follicle at the level of the dermo-subcutaneous fat

interface.[1]

Intact follicles can then be gently removed from the surrounding tissue using forceps.[1]

Place the isolated follicles in a new Petri dish containing fresh, supplemented Williams E

medium.

Follicle Selection:

Examine each isolated follicle under the stereomicroscope to ensure it is intact and in the

anagen phase.
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Select follicles of a similar anagen stage for culture to ensure consistency in experimental

results.[2]

Protocol 2: Ex Vivo Organ Culture of Human Eyelash
Follicles
This protocol describes the maintenance of isolated eyelash follicles in culture.

Materials:

Isolated human eyelash follicles

24-well suspension culture plates

Supplemented Williams E medium (see Table 2)

Incubator (37°C, 5% CO2)

Inverted microscope

Procedure:

Plating:

Place one isolated eyelash follicle into each well of a 24-well suspension culture plate.

Add 1 mL of pre-warmed, supplemented Williams E medium to each well.

Ensure the follicles are free-floating in the medium to maintain their three-dimensional

structure.[3]

Incubation:

Place the culture plate in a humidified incubator at 37°C with 5% CO2.

Culture the follicles for up to 7 days, or as required by the specific experimental design.

Medium Change:
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Change the culture medium every 2-3 days by carefully aspirating the old medium and

replacing it with fresh, pre-warmed medium.

Protocol 3: Measurement of Eyelash Growth
This protocol outlines the method for quantifying eyelash elongation in culture.

Materials:

Cultured eyelash follicles

Inverted microscope with a calibrated eyepiece reticle or imaging software

Digital camera

Procedure:

Image Acquisition:

At designated time points (e.g., day 0, 3, 5, 7), capture digital images of each follicle using

an inverted microscope.

Ensure the entire length of the follicle is visible in the image.

Length Measurement:

Using the calibrated eyepiece reticle or image analysis software, measure the length of

the hair shaft from the base of the bulb to the tip of the lash.

Record the measurements for each follicle at each time point.

Data Analysis:

Calculate the daily growth rate for each follicle.

Compare the growth rates between different experimental groups.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Quantitative Data on Ex Vivo Eyelash Follicle
Growth

Parameter Value Reference

Average Daily Growth Rate 0.12 ± 0.05 mm/day [4]

Anagen Phase Duration 34 ± 9 days [5]

Total Cycle Duration 90 ± 5 days [5]

Table 2: Composition of Supplemented Williams E
Medium for Eyelash Follicle Culture

Component Final Concentration

L-Glutamine 2 mM

Insulin 10 µg/mL

Hydrocortisone 10 ng/mL

Penicillin/Streptomycin 100 U/mL / 100 µg/mL

Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway in Anagen Induction
The Wnt/β-catenin pathway is crucial for the initiation and maintenance of the anagen (growth)

phase of the hair follicle cycle.[6] Activation of this pathway in the dermal papilla is a key step in

promoting hair growth.[7]
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Click to download full resolution via product page

Caption: Wnt/β-catenin signaling pathway in anagen induction.

TGF-β Signaling Pathway in Catagen Induction
Transforming Growth Factor-beta (TGF-β) signaling plays a critical role in the transition of the

hair follicle from the anagen to the catagen (regression) phase. TGF-β2, in particular, has been

shown to be a key inducer of catagen.[5]

TGF-β Ligand
(e.g., TGF-β2) TGF-β Receptor II

Binds
TGF-β Receptor I

Recruits &
Phosphorylates

Smad2/3
Phosphorylates

p-Smad2/3

Smad4Binds

p-Smad2/3-Smad4
Complex Nucleus

Translocates Target Gene
Expression

(e.g., p21, Bim)

Activates Transcription

Apoptosis

Cell Cycle Arrest

Catagen Induction

Click to download full resolution via product page

Caption: TGF-β signaling pathway in catagen induction.

Experimental Workflow for Ex Vivo Eyelash Follicle
Culture
The following diagram illustrates the overall workflow for conducting experiments using the ex

vivo human eyelash follicle organ culture model.
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Caption: Experimental workflow for ex vivo eyelash follicle culture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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